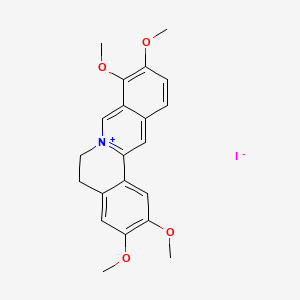

Palmatine iodide

Description

Properties

CAS No. |

4880-79-9 |

|---|---|

Molecular Formula |

C21H22INO4 |

Molecular Weight |

479.3 g/mol |

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |

InChI |

InChI=1S/C21H22NO4.HI/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

VUGARESHFWNHTD-UHFFFAOYSA-M |

SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[I-] |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[I-] |

Related CAS |

3486-67-7 (Parent) |

Synonyms |

erbericinine berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1) dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1) o,o-dimethyldemethyleneberberine palmatine palmatine cation palmatine chloride palmatine hydrochloride palmatine hydroxide palmatine iodide palmatine ion palmatine sulfate palmatinium hydroxide palmitine hydroxide |

Origin of Product |

United States |

Isolation, Chemical Synthesis, and Structural Modification Research of Palmatine Iodide

Research Methodologies for Palmatine (B190311) Isolation and Purification from Natural Sources

The extraction and purification of palmatine from its natural plant sources are critical preliminary steps for its pharmacological and chemical investigation. The methodologies are designed to maximize yield and purity for research purposes.

Chromatographic Approaches for High-Purity Palmatine Isolation

Chromatography is a fundamental technique for the isolation and purification of palmatine from crude plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative method. For instance, a validated HPLC-PDA (Photodiode Array) method has been developed for the simultaneous determination of palmatine and other marker compounds. mdpi.com This method often employs a reverse-phase C18 column with a gradient elution system, such as a mixture of aqueous formic acid and methanol (B129727). mdpi.com

For preparative scale, High-Speed Counter-Current Chromatography (HSCCC) has proven effective for purifying multiple alkaloids, including palmatine, from Coptis chinensis. scispace.com One study successfully used a two-phase solvent system of chloroform-methanol-water to achieve purities of over 98.5%. scispace.com

Column chromatography is another common and traditional technique. mdpi.com Silica (B1680970) gel and Sephadex LH-20 are frequently used as stationary phases. mdpi.comresearchgate.net Due to the high polarity of palmatine, Sephadex LH-20 is often preferred over silica gel to avoid issues like tailing and strong absorption. mdpi.com A mobile phase of methanol and water in a 50:50 (v/v) ratio has been shown to be effective for eluting high-purity palmatine from a Sephadex column. mdpi.com The purity of the isolated palmatine is typically confirmed using techniques like HPLC-MS. mdpi.com

High-performance displacement chromatography (HPDC) has also been reported as a one-step method for purifying palmatine from the crude extract of Enantia chlorantha, yielding a purity of over 98%. nih.gov

Table 1: Chromatographic Methods for Palmatine Isolation

| Method | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Source |

|---|---|---|---|---|

| HPLC-PDA | Reverse-phase C18 | 0.05% aqueous formic acid/methanol gradient | Analytical Quantification | mdpi.com |

| HSCCC | - | Chloroform-methanol-water (2:1:1, v/v/v) | >98.5% | scispace.com |

| Column Chromatography | Sephadex LH-20 | Methanol/water (50:50 v/v) | 94.5% | mdpi.com |

| Column Chromatography | Silica Gel | Chloroform-methanol gradient | High Purity | nih.gov |

| HPDC | Reversed-phase C18 | Acetic acid/water with cetylpyridinium (B1207926) acetate | >98% | nih.gov |

Optimization of Extraction Procedures for Research Scale

The efficiency of palmatine extraction is highly dependent on the chosen method and parameters. Traditional methods like maceration and percolation are often employed for initial extraction. greenskybio.com Solvents such as ethanol (B145695), methanol, or their aqueous mixtures are commonly used. greenskybio.comjayuanbio.com

Response surface methodology (RSM) has been utilized to optimize extraction conditions. A study on Tinospora cordifolia found that the highest yield of palmatine was achieved with an extraction time of 16 hours at a temperature of 40°C, using four extraction cycles with a methanol-acetone solvent mixture. nih.gov

Ultrasound-assisted extraction (UAE) is a more modern and efficient technique. The use of deep eutectic solvents (DESs) in combination with UAE has shown promising results for extracting alkaloids from Coptis chinensis. mdpi.com For example, a DES composed of choline (B1196258) chloride and phenol (B47542) resulted in a palmatine yield of 16.71 mg/g. mdpi.com

Further purification of the crude extract often involves solvent evaporation under reduced pressure using a rotary evaporator, followed by recrystallization from a suitable solvent like ethanol or methanol to obtain pure palmatine crystals. greenskybio.com

Table 2: Optimized Extraction Parameters for Palmatine

| Plant Source | Extraction Method | Key Parameters | Outcome | Source |

|---|---|---|---|---|

| Tinospora cordifolia | Soxhlet Extraction & RSM | 16h extraction, 40°C, 4 cycles, methanol:acetone (70:30) | Maximized alkaloid yield | nih.gov |

| Coptis chinensis | UAE with DES | Choline chloride:phenol (1:3), 30% water, 30 min, 60°C | 16.71 mg/g palmatine yield | mdpi.com |

| Berberis species | Maceration/Percolation | Ethanol, methanol, or mixtures | Effective initial extraction | greenskybio.com |

Chemical Synthesis and Derivatization Strategies for Palmatine Iodide

While palmatine can be isolated from natural sources, chemical synthesis provides an alternative route and allows for the creation of novel derivatives with potentially enhanced biological activities.

Regiospecific Synthesis of Protoberberine Alkaloids, Including this compound

The synthesis of the protoberberine skeleton, the core structure of palmatine, has been achieved through various chemical strategies. One regiospecific method involves a two-step process starting from N-benzyl-3,4-dihydroisoquinolinium salts. cdnsciencepub.comcdnsciencepub.com These salts react with the anion of methyl methylthiomethylsulfoxide, and the resulting adducts are cyclized by heating with concentrated hydrochloric acid to form dihydroprotoberberines. cdnsciencepub.com These intermediates can then be oxidized with iodine to yield protoberberinium salts, such as this compound. cdnsciencepub.com This method has been successfully applied to the synthesis of this compound and other related alkaloids. cdnsciencepub.com

Other synthetic approaches have also been developed. For example, 8-oxoprotoberberines, which can be precursors to alkaloids like palmatine, have been synthesized in four steps featuring an In(OTf)3-catalyzed cyclization and a Heck coupling reaction. researchgate.net

Development of Palmatine Derivatives for Structure-Activity Relationship (SAR) Studies

To explore and improve the biological activities of palmatine, numerous derivatives have been synthesized for structure-activity relationship (SAR) studies. These studies involve modifying specific positions on the palmatine scaffold and evaluating the resulting changes in activity.

For instance, a series of 9-O-substituted palmatine derivatives were synthesized to investigate their antimicrobial activity. nih.gov The results indicated that introducing alkyl or N-heterocyclic structures at the C-9-O position significantly enhanced antibacterial activity against Gram-positive bacteria compared to the parent palmatine. nih.gov Another study synthesized twenty new palmatine derivatives by introducing secondary amine substituents at the 9-position. mdpi.comnih.gov The SAR analysis revealed that this modification was beneficial for antibacterial potency against Helicobacter pylori. mdpi.comnih.govresearchgate.net

Furthermore, sixty palmatine derivatives were synthesized to evaluate their antiplatelet aggregation activity. nih.govacs.org This systematic SAR study identified a derivative, compound 2v, with potent activity, highlighting the potential of modifying the palmatine structure for various therapeutic applications. nih.govacs.org

Strategies for Enhancing Biological Activities via Structural Modification

Structural modification is a key strategy to enhance the pharmacological properties of palmatine. researchgate.net Research has shown that substitutions on the A, C, or D rings of the protoberberine structure can lead to significant changes in biological effects. nih.gov

Key strategies include:

Substitution at the C-9 position: As mentioned, introducing various substituents at the 9-O-position has been a successful strategy to increase antimicrobial activity. nih.govmdpi.com

Substitution at the C-13 position: The introduction of an alkyl group at the C-13 position has been shown to increase antibacterial activity. nih.gov

Modification of Ring A: Replacing the dioxymethylene group at the C-2 and C-3 positions in the A ring is another modification that has been explored to enhance activity. nih.gov

These targeted modifications aim to improve the interaction of the molecule with its biological targets, thereby enhancing its therapeutic potential. The development of these derivatives is crucial for overcoming limitations of the natural compound and for creating new lead compounds for drug discovery. mdpi.comnih.gov

Investigations into Palmatine Biosynthetic Pathways

The biosynthesis of palmatine, a protoberberine alkaloid, is a complex process that has been the subject of significant scientific investigation. The pathway begins with the amino acid tyrosine and proceeds through a series of enzymatic reactions to form the characteristic tetracyclic structure of palmatine. frontiersin.orggenome.jp Key to understanding this pathway have been precursor incorporation studies in plant models and the characterization of the specific enzymes that catalyze each step.

Precursor Incorporation Studies in Plant Models

Tracer experiments using isotopically labeled compounds have been instrumental in elucidating the biosynthetic route to palmatine. These studies involve feeding a plant a labeled potential precursor and then analyzing the resulting alkaloids to see if the label has been incorporated.

One of the foundational discoveries from these studies is that the entire carbon skeleton of palmatine is derived from two molecules of tyrosine. cdnsciencepub.com Through a multi-step enzymatic process, tyrosine is converted into (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. frontiersin.orgfrontiersin.org

Feeding experiments with various labeled precursors have confirmed the specific utilization of reticuline (B1680550) in the formation of tetrahydropalmatine (B600727) and subsequently palmatine. researchgate.net Studies have shown that the N-methyl group of reticuline is oxidatively cyclized to form carbon atom 8 of the protoberberine core, a key step in forming the characteristic structure of palmatine. researchgate.net

Furthermore, experiments have demonstrated that tetrahydropalmatine is efficiently converted to palmatine, indicating that it is a direct precursor. researchgate.net The administration of labeled tetrahydropalmatine to Corydalis solida resulted in its specific incorporation into corydaline, a related alkaloid, further confirming the metabolic relationship between these compounds. cdnsciencepub.com

The following table summarizes key precursor incorporation studies that have contributed to our understanding of palmatine biosynthesis:

| Plant Model | Labeled Precursor | Finding |

| Various | Tyrosine | Serves as the fundamental building block for the palmatine skeleton. cdnsciencepub.com |

| Various | (S)-Reticuline | A key intermediate that is specifically incorporated into palmatine. frontiersin.orgresearchgate.net |

| Various | (±)-[N-methyl-14C] Reticuline | The N-methyl group of reticuline forms C-8 of the protoberberine core. researchgate.net |

| Various | Tetrahydropalmatine | A direct precursor that is efficiently converted to palmatine. researchgate.net |

| Corydalis solida | [9-methoxy-¹⁴C]Tetrahydropalmatine | Incorporated into the related alkaloid corydaline. cdnsciencepub.com |

Enzymatic Steps in Palmatine Biosynthesis

The conversion of the precursor (S)-reticuline to palmatine involves a series of specific enzymatic reactions. Each step is catalyzed by a distinct enzyme that has been identified and characterized in various plant species.

The biosynthesis of palmatine from (S)-reticuline proceeds as follows:

(S)-Reticuline to (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton, yielding (S)-scoulerine. frontiersin.org

(S)-Scoulerine to (S)-Tetrahydrocolumbamine: The enzyme (S)-scoulerine 9-O-methyltransferase (SOMT) then catalyzes the methylation of the 9-hydroxyl group of (S)-scoulerine to produce (S)-tetrahydrocolumbamine. frontiersin.orgoup.com

(S)-Tetrahydrocolumbamine to Columbamine (B1221706): (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes (S)-tetrahydrocolumbamine to form columbamine. frontiersin.orgacs.org

Columbamine to Palmatine: The final step is the methylation of the 2-hydroxyl group of columbamine, a reaction catalyzed by columbamine O-methyltransferase (CoOMT), to yield palmatine. frontiersin.organnualreviews.org

The enzymes involved in this pathway belong to various classes, including oxidoreductases and methyltransferases. The characterization of these enzymes has been crucial for understanding the molecular basis of palmatine biosynthesis and has opened up possibilities for metabolic engineering to enhance its production.

The table below details the enzymatic reactions in the palmatine biosynthetic pathway starting from (S)-reticuline:

| Substrate | Enzyme | Product |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine |

| (S)-Scoulerine | (S)-Scoulerine 9-O-methyltransferase (SOMT) | (S)-Tetrahydrocolumbamine |

| (S)-Tetrahydrocolumbamine | (S)-Tetrahydroprotoberberine Oxidase (STOX) | Columbamine |

| Columbamine | Columbamine O-methyltransferase (CoOMT) | Palmatine |

Preclinical Pharmacological Investigations of Palmatine and Its Iodide Salt

Investigations of Antimicrobial and Antiprotozoal Efficacy

In Vitro Antibacterial Activity against Bacterial Strains

Palmatine (B190311), a protoberberine alkaloid, and its derivatives have demonstrated a wide range of antibacterial activities. nih.govmdpi.com Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comacademicjournals.org The antibacterial action of alkaloids like palmatine is attributed to their ability to inhibit the multiplication of bacteria. academicjournals.org

Derivatives of palmatine have been synthesized to enhance its antibacterial properties. For instance, 9-O-substituted palmatine derivatives have shown increased activity against Gram-positive bacteria, with some compounds exhibiting a 2- to 64-fold increase in potency compared to the parent palmatine. nih.gov These derivatives, however, displayed weaker inhibitory effects against Gram-negative bacteria and fungi. nih.gov

In the context of specific pathogens, palmatine derivatives have been investigated for their activity against metronidazole-resistant Helicobacter pylori strains. One derivative, compound 1c, was found to have potent activity with minimum inhibitory concentration (MIC) values ranging from 4–16 μg/mL, which was superior to the lead compound, palmatine. mdpi.com The structural modifications, particularly the introduction of a secondary amine substituent at the 9-position, were found to be beneficial for the observed potency. mdpi.com

The following table summarizes the in vitro antibacterial activity of a palmatine derivative against various bacterial strains.

| Bacterial Strain | Compound | Inhibition Zone (mm) |

| E. coli | RA-1 | 18 |

| E. coli | RA-2 | 10 |

| E. coli | RA-3 | 14 |

| S. aureus | RA-1 | - |

| P. aeruginosa | RA-1 | - |

| S. thyphimurium | RA-1 | - |

Data sourced from a study on Rumex abyssinicus root extracts, where RA-1, RA-2, and RA-3 are isolated compounds. iomcworld.com

Antiviral Research in Cellular Models

Palmatine has been a subject of interest in antiviral research, with studies demonstrating its potential against various viruses. researchgate.netnih.govmdpi.com Research has shown that palmatine can inhibit the replication of viruses such as the respiratory syncytial virus (RSV) in cellular models. researchgate.net

In one study, treatment of HEp-2 cells with palmatine was found to reduce RSV-induced cell death and significantly decrease viral replication. researchgate.net A 55 μM concentration of palmatine resulted in approximately a 35% reduction in green fluorescent protein (GFP) expression in RSV-infected cells, indicating inhibited viral replication. researchgate.net Furthermore, palmatine treatment induced the secretion of interferon-beta (IFN-β) and the pro-inflammatory cytokine interleukin-6 (IL-6) in these cells, suggesting an immunomodulatory effect that could contribute to its antiviral activity. researchgate.net

The antiviral properties of palmatine are considered part of its broader pharmacological profile, which also includes anti-inflammatory and neuroprotective effects. mdpi.comresearchgate.net

The table below presents the effect of palmatine on RSV replication and cell viability in HEp2 cells.

| Treatment | Concentration | GFP Expression Reduction (%) | Cell Survival (%) |

| Palmatine | 55 μM | ~35 | >75 |

| Palmatine | 40 μM | Not specified | >75 |

Data from a study on the antiviral activity of Coptidis Rhizoma extract and its component, palmatine. researchgate.net

Antifungal Activity against Phytopathogenic Organisms

Palmatine iodide has been identified as having antifungal properties, particularly against fungi that are pathogenic to plants. nih.govresearchgate.net Research has demonstrated its efficacy against Pyricularia grisea (also known as Magnaporthe grisea), the fungus responsible for rice blast disease. nih.govresearchgate.net

In in vitro assays, this compound exhibited a lethal concentration 50 (LC50) value of 160 mg/L against P. grisea. nih.govresearchgate.net This indicates a significant level of activity in inhibiting the growth of this phytopathogenic fungus. The fungicidal activities of this compound, along with other related compounds like berberine (B55584) chloride and coptisine (B600270) chloride, have been evaluated against a range of phytopathogenic fungi. jmb.or.kr

The use of naturally derived compounds like this compound is being explored as an alternative to synthetic fungicides for managing plant diseases. nih.govresearchgate.net This interest stems from concerns about the negative impacts of synthetic fungicides on the environment and the emergence of resistant fungal strains. uni-plovdiv.bg

The table below shows the antifungal activity of this compound against a specific phytopathogenic fungus.

| Fungus | Compound | LC50 (mg/L) |

| Pyricularia grisea | This compound | 160 |

This data is based on a review of phytochemicals as alternative fungicides. nih.govresearchgate.net

Antiprotozoal Activity Studies

Palmatine has demonstrated notable antiprotozoal activity in several preclinical studies. researchgate.netscite.ai It has been investigated for its efficacy against various protozoan parasites, including Trypanosoma cruzi and Leishmania infantum. scite.ai

In one study, palmatine isolated from the methanolic bark extract of Enantia chlorantha showed significant inhibitory activity against the growth of both Trypanosoma cruzi and Leishmania infantum. scite.ai The reported half-maximal inhibitory concentration (IC50) values were 0.068 µM for T. cruzi and 0.79 µM for L. infantum, indicating high potency. scite.ai

Other research has also reported the in vitro activity of palmatine against different strains of Plasmodium falciparum, the parasite that causes malaria. The IC50 values against the D6 and W2 clones of P. falciparum were reported to be 797 µM and 463 µM, respectively. scite.ai

The antiprotozoal effects of palmatine contribute to its broad spectrum of pharmacological activities. researchgate.net

| Parasite | IC50 |

| Trypanosoma cruzi | 0.068 µM |

| Leishmania infantum | 0.79 µM |

| Plasmodium falciparum (D6 clone) | 797 µM |

| Plasmodium falciparum (W2 clone) | 463 µM |

Data sourced from in vitro inhibitory studies of palmatine. scite.ai

Anti-inflammatory Response Modulation Studies

In Vitro Suppression of Inflammatory Mediators

Palmatine has been shown to possess significant anti-inflammatory properties by modulating various inflammatory pathways and mediators. nih.govnih.govbiosynth.com Its anti-inflammatory effects have been demonstrated in several in vitro studies. nih.govresearchgate.net

One of the key mechanisms of palmatine's anti-inflammatory action is the inhibition of the NLRP3 inflammasome. nih.govresearchgate.net In lipopolysaccharide (LPS) and MPP+ treated BV2 microglial cells, palmatine was found to inhibit the activation of the NLRP3 inflammasome, as evidenced by the reduced expression of NF-κB, NLRP3, caspase-1, and IL-1β. nih.gov This inhibitory effect on the NLRP3 inflammasome is linked to the promotion of mitophagy. nih.gov

Furthermore, palmatine has been observed to suppress the production of pro-inflammatory cytokines. In a mouse model of Parkinson's disease, palmatine treatment led to a decrease in the serum levels of IL-6, TNF-α, and nitric oxide (NO). nih.gov In another study on gouty arthritis, palmatine attenuated monosodium urate (MSU)-induced inflammation by reducing the production of IL-1β, IL-6, IL-18, and TNF-α. researchgate.net This effect was associated with the regulation of the NF-κB/NLRP3 and Nrf2 pathways. researchgate.net

Palmatine's ability to suppress Toll-like receptor (TLR) signaling is another aspect of its anti-inflammatory activity. It has been shown to downregulate the expression of TLR4, which in turn leads to a reduced synthesis of inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide. nih.gov

The following table summarizes the effect of palmatine on various inflammatory mediators.

| Cell/Model | Treatment | Mediator | Effect |

| BV2 cells | LPS + MPP+ + Palmatine | NF-κB, NLRP3, caspase-1, IL-1β | Decreased expression |

| Parkinson's mice | MPTP + Palmatine | IL-6, TNF-α, NO | Decreased serum levels |

| Gouty arthritis model | MSU + Palmatine | IL-1β, IL-6, IL-18, TNF-α | Decreased production |

| Goat endometrial epithelial cells | Palmatine | TNF-α, IL-1β, IL-6, NO | Reduced synthesis |

Data compiled from studies on the anti-inflammatory effects of palmatine. nih.govnih.govresearchgate.net

Modulation of Inflammatory Pathways in Preclinical Models (e.g., TLR, NF-κB, NLRP3 Inflammasome)

Palmatine has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways in various preclinical models. researchgate.net The compound has been shown to interfere with the Toll-like receptor (TLR) pathway, particularly TLR4, which is crucial for initiating the inflammatory response to pathogens and cellular damage. nih.govdovepress.com By inhibiting TLR4, palmatine can suppress the downstream activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govnih.gov

One of the critical mechanisms of palmatine's anti-inflammatory action is its ability to inhibit the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β). nih.govdovepress.com Studies have shown that palmatine treatment significantly reduces the expression of NLRP3 and its associated proteins, such as caspase-1. nih.gov This inhibition of the NLRP3 inflammasome is linked to the suppression of the NF-κB signaling pathway, which is often required for the priming step of inflammasome activation. nih.govnih.govfrontiersin.org For instance, in a model of Parkinson's disease, palmatine treatment in mice led to a marked decrease in the expression of NF-κB, NLRP3, caspase-1, and IL-1β in the midbrain and striatum. nih.gov This effect was also observed in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, where palmatine inhibited the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory mediators. nih.govresearchgate.net

The modulation of these pathways results in a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, and interleukin-6 (IL-6). nih.govnih.gov This broad-spectrum anti-inflammatory activity highlights the potential of palmatine as a modulator of innate immune responses. researchgate.net

Table 1: Effect of Palmatine on Inflammatory Markers in Preclinical Models

| Model System | Key Findings | Affected Pathways | Reference |

|---|---|---|---|

| MPTP-induced Parkinson's Disease Mouse Model | Reduced expression of NF-κB, NLRP3, caspase-1, and IL-1β in the midbrain and striatum. | NF-κB, NLRP3 Inflammasome | nih.gov |

| LPS-stimulated BV2 Microglial Cells | Inhibited activation of the NLRP3 inflammasome and levels of NF-κB, NLRP3, caspase-1, and IL-1β. | NF-κB, NLRP3 Inflammasome | nih.govresearchgate.net |

| Aβ25-35-induced PC12 Cells and Mice | Reduced expression of TNF-α, IL-1β, and IL-6. | General Inflammation | nih.gov |

| DSS-induced Colitis Mouse Model | Inhibited NLRP3 inflammasome activation. | NLRP3 Inflammasome, Autophagy | nih.gov |

Mitigation of Neuroinflammation in Animal Models

Palmatine has shown considerable promise in alleviating neuroinflammation, a key pathological feature in various neurodegenerative diseases. mdpi.commdpi.com Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system. nih.gov In animal models of Alzheimer's disease, palmatine has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain. nih.govnih.gov This reduction in inflammatory mediators is associated with the inhibition of microglial activation, the primary immune cells of the brain. nih.govmdpi.com

In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, intracranial injection of Aβ25-35 led to a significant increase in brain inflammatory factors. nih.gov Treatment with palmatine reversed these changes, demonstrating its potent anti-neuroinflammatory properties. nih.gov Similarly, in a Parkinson's disease model, palmatine treatment inhibited the activation of microglia and subsequently reduced the expression of pro-inflammatory cytokines. nih.gov The mechanism underlying this effect involves the suppression of inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome within the brain. nih.gov By mitigating neuroinflammation, palmatine helps to protect neurons from inflammatory damage and can improve cognitive and motor functions in these animal models. nih.govmdpi.com

Table 2: Effects of Palmatine on Neuroinflammation in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Aβ25-35-induced Alzheimer's Disease Mouse Model | Reduced levels of TNF-α, IL-1β, and IL-6 in the brain. | nih.gov |

| MPTP-induced Parkinson's Disease Mouse Model | Inhibited microglial activation and reduced expression of pro-inflammatory cytokines. | nih.gov |

| APP/PS1 Mouse Model of Alzheimer's Disease | Restored neurons, inhibited Aβ plaque formation and microglial activation, and regulated inflammatory factors. | nih.gov |

Antioxidant Activity Profiling in Experimental Systems

In Vitro Free Radical Scavenging Assays (e.g., DPPH, SOD Mimic)

Palmatine has been evaluated for its antioxidant properties using various in vitro assays. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govcore.ac.uk Studies have reported varying degrees of DPPH scavenging activity for palmatine, with some showing weak or inactive results, while others demonstrate strong antioxidant potential. nih.gov For instance, one study found that isolated palmatine exhibited very weak antioxidant activity against DPPH radicals, with an IC50 value of 1,835 ppm. nih.gov In contrast, other research has indicated that palmatine can effectively inhibit free radicals produced by DPPH. nih.gov

Another important assay is the superoxide (B77818) dismutase (SOD) mimic activity test. In this assay, palmatine has shown very strong antioxidant activity. nih.govnih.gov A study using a non-enzymatic SOD mimic method reported an IC50 value of 28 ppm for palmatine, indicating potent activity. nih.govnih.gov This suggests that palmatine may be particularly effective at scavenging superoxide radicals, a key reactive oxygen species (ROS) implicated in cellular damage. The discrepancy in results from different assays highlights the importance of using a variety of methods to fully characterize the antioxidant profile of a compound.

Cellular Antioxidant Defense Mechanism Activation (e.g., Nrf2/HO-1 Pathway)

Beyond direct radical scavenging, palmatine enhances the cell's own antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.govmdpi.com Nrf2 is a crucial transcription factor that, under normal conditions, is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov When cells are under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes, including HO-1. nih.govnih.govmdpi.com

Research has shown that palmatine treatment can increase the expression of Nrf2 and HO-1 while decreasing the expression of Keap1. nih.govmdpi.com This activation of the Nrf2/HO-1 pathway leads to an increase in the levels of downstream antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH). nih.govmdpi.com By bolstering these endogenous antioxidant defenses, palmatine helps to reduce intracellular reactive oxygen species (ROS) and protect cells from oxidative damage. nih.govmdpi.com This mechanism has been demonstrated in models of Alzheimer's disease, where palmatine was shown to ameliorate oxidative stress by modulating the Nrf2/HO-1 pathway in both PC12 cells and mice. nih.govmdpi.com

Neurobiological Activity Studies

Neuroprotective Effects in In Vitro Neuronal Models

Palmatine has demonstrated significant neuroprotective effects in various in vitro models of neuronal damage. researchgate.netnih.govnih.gov Studies utilizing neuronal-like cells, such as rat pheochromocytoma (PC12) cells, have shown that palmatine can protect against neurotoxicity induced by agents like amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com

In these models, palmatine treatment has been shown to increase the survival rate of neuronal cells and reduce apoptosis when challenged with neurotoxic stimuli. nih.gov For example, in Aβ25-35-induced PC12 cells, palmatine increased cell viability in a concentration-dependent manner. nih.govmdpi.com The neuroprotective mechanisms of palmatine are multifaceted and include its anti-inflammatory and antioxidant properties. researchgate.net By reducing oxidative stress and inflammation, palmatine creates a more favorable environment for neuronal survival. nih.govmdpi.com Specifically, its ability to activate the Nrf2/HO-1 antioxidant pathway and inhibit inflammatory pathways like NF-κB contributes to its neuroprotective capacity. nih.govnih.govmdpi.com These findings from in vitro studies provide a strong basis for the potential therapeutic use of palmatine in neurodegenerative diseases. mdpi.comnih.gov

Table 4: Neuroprotective Effects of Palmatine in In Vitro Models

| Cell Model | Insult | Key Protective Effects | Underlying Mechanisms | Reference |

|---|---|---|---|---|

| PC12 Cells | Aβ25-35 | Increased cell survival, reduced apoptosis. | Activation of Nrf2/HO-1 pathway, reduction of oxidative stress and inflammation. | nih.govmdpi.com |

| Primary Neurons and BV2 Cells | MPP+ or LPS + MPP+ | Enhanced viability of neurons and BV2 cells. | Inhibition of NLRP3 inflammasome. | nih.govresearchgate.net |

| Aβ-transgenic C. elegans | Aβ toxicity | Delayed paralysis, reduced ROS levels. | Enhancement of antioxidant defense. | nih.govnih.gov |

Impact on Neurotransmitter Systems in Preclinical Research

Palmatine, a naturally occurring isoquinoline (B145761) alkaloid, has demonstrated the potential to influence various neurotransmitter systems in preclinical studies, suggesting a possible role in neuroprotective therapies. biosynth.com Research has indicated that palmatine may exert analgesic and antidepressant effects. imrpress.com In studies involving diabetic neuropathy, palmatine has been shown to decrease the phosphorylation of the ERK1/2 pathway, which in turn reduces the expression of the P2X7 receptor, a key player in the development of pain and depression. nih.gov

Further investigations have revealed that palmatine can antagonize the effects of TNF-α and IL-1β in neuropathy models. nih.gov The compound's anti-hyperalgesic effect is linked to the upregulation of calcitonin gene-related peptide (CGRP), a crucial neurotransmitter in pain transmission. nih.gov In models of depression, palmatine administration led to a reduction in monoamine oxidase-A (MAO-A) activity, as well as decreased levels of nitric oxide and corticosterone. imrpress.com These findings suggest that palmatine's antidepressant effects may be mediated through these mechanisms. imrpress.com

Preclinical assessments have also highlighted palmatine's antioxidant and anti-acetylcholinesterase activities. researchgate.net Studies have shown that palmatine can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com Specifically, palmatine demonstrated potent inhibition of electric eel acetylcholinesterase (EeAChE). mdpi.com This inhibitory action on AChE, coupled with its antioxidant properties, suggests that palmatine could be a promising candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

Antineoplastic and Antiproliferative Research in Preclinical Models

Palmatine and its salts have been the subject of extensive preclinical research to evaluate their potential as anticancer agents. These investigations have explored their effects on cancer cell lines, selectivity, and efficacy in animal models.

In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines

Numerous in vitro studies have demonstrated the cytotoxic and growth-inhibitory effects of palmatine against a variety of cancer cell lines. mdpi.comnih.govnih.gov For instance, palmatine has shown significant inhibitory activity against human ovarian cancer cells, with IC50 values ranging from 5.5 to 7.9 µM. mdpi.comnih.govnih.gov In human estrogen receptor-positive (ER+/HER2−) breast cancer cell lines, palmatine treatment inhibited cell viability and proliferation in a dose-dependent manner, with IC50 values between 5.126 and 5.805 µg/mL. mdpi.comnih.govnih.gov The growth-inhibitory activity in these breast cancer cells was linked to the induction of apoptosis. mdpi.comnih.gov

Furthermore, palmatine has been observed to inhibit the proliferation of colorectal cancer cell lines, HT-29 and SW-480, in a concentration-dependent manner. nih.gov In prostate cancer cells, palmatine has also demonstrated the ability to inhibit growth. nih.gov Research on canine mammary gland tumor (CMT) cells revealed that palmatine reduced cell proliferation and induced cell death. researchgate.net The mechanism in these cells involves the decreased protein expression of key components in the PI3K/AKT pathway. researchgate.net

The cytotoxic effects of palmatine are often attributed to the induction of apoptosis, as evidenced by increased caspase 3/7 activity, poly-ADP-ribose polymerase (PARP) cleavage, and positive staining for Annexin V and propidium (B1200493) iodide in cancer cells. mdpi.comnih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Palmatine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| OVCAR-4, A2780, A2780cis | Ovarian Cancer | 5.5–7.9 µM | mdpi.comnih.govnih.gov |

| MCF7, T47D, ZR-75-1 | Breast Cancer (ER+/HER2−) | 5.126–5.805 µg/mL | mdpi.comnih.govnih.gov |

| HT-29 | Colorectal Cancer | 68.3 µM | nih.gov |

| SW-480 | Colorectal Cancer | 72.6 µM | nih.gov |

| CMT-U27 | Canine Mammary Gland Tumor | - | researchgate.net |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Investigation of Selectivity Towards Cancer Cells versus Normal Cells

A crucial aspect of anticancer drug development is the ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Preclinical studies have indicated that palmatine exhibits a degree of selectivity in its cytotoxic effects.

In studies on ovarian cancer, palmatine was found to be less cytotoxic to immortalized human ovarian epithelial (HOE) cells compared to the four ovarian cancer cell lines tested. mdpi.comnih.govnih.govresearchgate.net The selectivity index (SI), which is a ratio of the cytotoxicity against normal cells versus cancer cells, for palmatine ranged from 3 to 5. mdpi.comnih.gov This suggests a preferential effect on the cancer cells.

Similarly, research on breast cancer cell lines showed that while palmatine inhibited the growth of ER+/HER2− breast cancer cells, the growth of normal human breast epithelial cells (MCF-10A) was not significantly affected. mdpi.comnih.govresearchgate.net In the context of colorectal cancer, palmatine did not significantly affect the growth of non-cancerous YAMC cells, even at high concentrations. nih.gov Furthermore, studies on prostate cancer cells revealed that palmatine selectively inhibits their growth without a significant impact on non-tumorigenic prostate epithelial cells. nih.gov

Antiproliferative Effects in Animal Xenograft Models

The anticancer potential of palmatine has also been evaluated in in vivo animal models. In a mouse xenograft model using canine mammary gland tumor (CMT-U27) cells, palmatine treatment was shown to inhibit tumor growth. researchgate.net This in vivo effect was consistent with the in vitro findings, showing a decreased expression of proteins in the PI3K/AKT pathway within the tumor tissues. researchgate.net Furthermore, palmatine was observed to disrupt the tumor vasculature and inhibit metastasis to adjacent lymph nodes in this model. researchgate.net

In another study using ApcMin/+ mice, an animal model for gut tumorigenesis, oral administration of palmatine significantly reduced the number of tumors in both the small intestine and the colon in a dose-dependent manner. nih.gov These findings in animal models provide further support for the antiproliferative and antineoplastic effects of palmatine observed in cell-based assays.

Synergistic Antiproliferative Interactions with Chemotherapeutic Agents in Cell Lines

Research has explored the potential of using palmatine in combination with existing chemotherapeutic drugs to enhance their efficacy. In human ER+/HER2− breast cancer cell lines, palmatine was found to sensitize the cancer cells to the effects of doxorubicin. mdpi.comnih.govresearchgate.net Isobolographic analysis, a method used to evaluate drug interactions, revealed synergistic and additive interactions between palmatine and doxorubicin. mdpi.comnih.govnih.govresearchgate.net This suggests that palmatine could potentially be used to lower the required dose of doxorubicin, which might in turn reduce its associated side effects.

In pancreatic cancer cells, palmatine has been shown to inhibit their growth and migration both alone and in combination with gemcitabine. mdpi.com The mechanism for this synergistic effect is thought to involve the suppression of glutamine-mediated changes in glioma-associated oncogene 1 (GL1) signaling and the induction of apoptosis. mdpi.com

Metabolic Regulation and Antidiabetic Effects Research

Preclinical studies have indicated that palmatine and its iodide salt may have beneficial effects on metabolic regulation and diabetes. nih.gov These investigations have explored its impact on various aspects of metabolism, including glucose and lipid regulation.

Research has shown that palmatine can inhibit digestive enzymes such as amylase and glucosidase, which are involved in the breakdown of carbohydrates. mdpi.com Specifically, palmatine has been reported to suppress the function of these enzymes with IC50 values of 1.31 ± 0.27 M for amylase and 9.39 ± 0.27 M for glucosidase. mdpi.com By inhibiting these enzymes, palmatine may help to reduce the absorption of glucose from the diet. mdpi.com

In addition to its effects on digestive enzymes, palmatine has demonstrated the ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes. jppres.com In vitro studies have shown that palmatine can block the formation of AGEs in models using bovine serum albumin-methylglyoxal (BSA-MGO) and bovine serum albumin-glucose (BSA-GLU), as well as in glycated hemoglobin assays. jppres.com Furthermore, palmatine has been shown to stimulate the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase in vivo. jppres.com

Studies on alkaloids from Coptis japonica, including this compound, have demonstrated suppressive activity against aldose reductase, an enzyme involved in the polyol pathway which can contribute to diabetic complications. mdpi.com The IC50 value for this compound in inhibiting aldose reductase was reported to be 51.78 nM. mdpi.com

In animal models of diabetes, palmatine has been shown to improve lipid profiles by reducing cholesterol production and reabsorption, and enhancing energy metabolism. nih.gov In streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with palmatine resulted in lower levels of HbA1c and improved plasma levels of total cholesterol, LDL cholesterol, and triglycerides, while increasing HDL levels. acs.org These protective effects are thought to be mediated by the antioxidant and anti-inflammatory properties of palmatine. nih.gov

In Vitro Enzyme Inhibition Studies (e.g., alpha-amylase, alpha-glucosidase, DPP-IV)

Palmatine has been evaluated for its inhibitory effects on key enzymes involved in carbohydrate metabolism and glucose regulation. In vitro studies have demonstrated its potential as an inhibitor of alpha-amylase, alpha-glucosidase, and dipeptidyl peptidase-IV (DPP-IV). researchgate.netpensoft.net

One study found that palmatine exhibited a significantly higher inhibitory effect on alpha-amylase, with a half-maximal inhibitory concentration (IC50) of 1.31 ± 0.27 µM. pensoft.net In contrast, its inhibitory action on alpha-glucosidase and DPP-IV was weaker, with IC50 values of 9.39 ± 0.27 µM and 8.7 ± 1.82 µM, respectively. pensoft.net The potent inhibition of alpha-amylase by palmatine suggests its potential to delay carbohydrate digestion. pensoft.netresearchgate.net

When compared to standard drugs, palmatine's inhibition of alpha-amylase was stronger than that of acarbose (B1664774), metformin (B114582), and glimepiride (B1671586). pensoft.net However, for alpha-glucosidase, acarbose was a much more potent inhibitor. pensoft.net In the case of DPP-IV, sitagliptin (B1680988) showed significantly stronger inhibition than palmatine. pensoft.net It is noteworthy that metformin and glimepiride did not show any inhibitory activity against DPP-IV. pensoft.net

These findings highlight palmatine's differential inhibitory activity against these three enzymes, with a pronounced effect on alpha-amylase. researchgate.netpensoft.net

Interactive Data Table: In Vitro Enzyme Inhibition by Palmatine

Below is a summary of the IC50 values of palmatine and standard drugs against the target enzymes.

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | DPP-IV IC50 (µM) |

| Palmatine | 1.31 ± 0.27 pensoft.net | 9.39 ± 0.27 pensoft.net | 8.7 ± 1.82 pensoft.net |

| Acarbose | 2.94 ± 0.36 pensoft.net | 1.31 ± 0.2 pensoft.net | N/A |

| Metformin | 2.5 ± 0.47 pensoft.net | 9.5 ± 1.11 pensoft.net | No Activity pensoft.net |

| Glimepiride | 4.98 ± 0.47 pensoft.net | 9.9 ± 0.22 pensoft.net | No Activity pensoft.net |

| Sitagliptin | N/A | N/A | 1.07 ± 0.23 pensoft.net |

In Silico Molecular Docking and Simulation Studies of Enzyme Interactions

To understand the molecular basis of its enzyme-inhibitory activity, palmatine has been the subject of in silico molecular docking studies. These computational analyses have provided insights into the binding interactions between palmatine and the active sites of alpha-amylase, alpha-glucosidase, and DPP-IV. researchgate.netpensoft.net

For alpha-glucosidase, docking studies revealed that palmatine has a binding affinity of -6.1 kcal/mol. tandfonline.com While it was able to occupy the active pocket of the enzyme, its binding affinity was lower than that of the standard drug acarbose (-8.0 kcal/mol) and the related alkaloid berberine (-6.8 kcal/mol). tandfonline.com Palmatine's interaction with alpha-glucosidase is characterized by more hydrophobic interactions compared to berberine. tandfonline.com

In the case of DPP-IV, palmatine showed a binding affinity of -7.1 kcal/mol. tandfonline.com This was a better binding affinity than the standard drug vildagliptin (B1682220) (-6.4 kcal/mol) but lower than sitagliptin (-8.6 kcal/mol). tandfonline.com Both palmatine and berberine demonstrated more hydrogen and hydrophobic interactions with DPP-IV than vildagliptin. researchgate.nettandfonline.com These in silico findings are consistent with in vitro studies that show weaker inhibition of DPP-IV by palmatine compared to sitagliptin. tandfonline.com

Molecular docking with alpha-amylase also indicated that palmatine interacts with the enzyme through π-π stacked interactions. researchgate.net

Interactive Data Table: Molecular Docking Binding Affinities

The table below presents the binding affinities of palmatine and standard compounds with the target enzymes.

| Compound | α-Glucosidase Binding Affinity (kcal/mol) | DPP-IV Binding Affinity (kcal/mol) |

| Palmatine | -6.1 tandfonline.com | -7.1 tandfonline.com |

| Berberine | -6.8 tandfonline.com | -7.4 tandfonline.com |

| Acarbose | -8.0 tandfonline.com | N/A |

| Vildagliptin | N/A | -6.4 tandfonline.com |

| Sitagliptin | N/A | -8.6 tandfonline.com |

Insulin (B600854) Release Modulation in Cell Lines

Research has explored the effect of palmatine on insulin secretion using pancreatic beta-cell lines. Studies have shown that palmatine can stimulate insulin release, suggesting a potential role in glycemic control. nih.gov

In an in vitro study using the RINm5F rat pancreatic β-cell line, palmatine was found to stimulate insulin secretion. nih.gov This effect was also observed with an isoquinoline alkaloid-rich fraction derived from Tinospora cordifolia, which contains palmatine. nih.gov The insulin-releasing effect of palmatine contributes to its observed hypoglycemic activity. nih.govwikipedia.org These findings suggest that palmatine may exert its anti-diabetic effects, at least in part, by directly acting on pancreatic β-cells to enhance insulin secretion. nih.gov

Anti-adipogenic and Hypolipidemic Activities in In Vitro and Animal Models

Palmatine has demonstrated anti-adipogenic and hypolipidemic properties in both cell-based and animal studies. nih.govresearchgate.net These activities suggest its potential in addressing obesity and related metabolic disorders.

In vitro, treatment of 3T3-L1 pre-adipocytes with palmatine at concentrations of 12.5, 25, and 50 µM resulted in reduced lipid accumulation during their differentiation into adipocytes. nih.gov This anti-adipogenic effect was associated with the downregulation of key adipogenesis-related transcription factors, namely peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α). nih.gov Another study also reported that palmatine effectively inhibited adipocyte differentiation in 3T3-L1 cells and was associated with the downregulation of PPARγ, lipoprotein lipase (B570770) (LPL), and fatty acid synthase (FAS). researchgate.net

In vivo research has shown that palmatine can reduce serum levels of total cholesterol (TC) and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C). wikipedia.org

Aldose Reductase Inhibition Research

This compound has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. acs.orgnih.gov

In one study, this compound isolated from Coptis japonica root was evaluated for its inhibitory activity against aldose reductase from rat lens. acs.org The results showed that this compound had an IC50 value of 13.45 nM. acs.org Interestingly, the study noted that the inhibitory activity of palmatine was influenced by its salt form, with the chloride and sulfate (B86663) analogs showing greater potency than the iodide form. acs.orgacs.org Although its inhibitory activity was less potent than that of quercitrin, palmatine is considered a potential lead compound for the development of new aldose reductase inhibitors. acs.org The isoquinoline structure of palmatine is thought to be important for its binding to the enzyme. nih.gov

Anti-fibrotic Mechanisms and Efficacy in Experimental Models

Suppression of Fibrogenic Gene Expression (e.g., COL1A1, ACTA2, MMP2, TGFB1)

Derivatives of palmatine have shown promise as anti-fibrotic agents by suppressing the expression of key genes involved in the fibrogenic process. nih.govnih.gov

In a study utilizing human hepatic stellate LX-2 cells, a 9-O-substituted palmatine derivative, compound 6c, demonstrated a significant inhibitory effect on the promoter of collagen α1(I) (COL1A1) with an IC50 value of 3.98 μM. nih.govnih.gov This compound also dose-dependently inhibited the mRNA and protein expression of several fibrogenic genes, including COL1A1, α-smooth muscle actin (ACTA2), and matrix metalloproteinase 2 (MMP2). nih.govnih.gov

Further investigation into the mechanism revealed that the anti-fibrotic effect may be mediated through the inhibition of the transforming growth factor-beta 1 (TGF-β1) signaling pathway. nih.govnih.gov TGF-β1 is a critical cytokine that promotes the expression of fibrogenic genes like COL1A1, ACTA2, and MMP2. nih.gov The palmatine derivative was found to reverse the TGF-β1-induced increase in the expression of TGFB1 mRNA. nih.gov This suggests that palmatine derivatives could interrupt the positive feedback loop of TGF-β1 expression, thereby suppressing fibrogenesis. nih.govnih.gov

Targeting Signaling Pathways in Hepatic Fibrosis (e.g., TGF-β1/Smads, JAK1/STAT3)

Preclinical research has identified palmatine derivatives as a novel class of anti-fibrogenic agents. mdpi.com Studies involving twenty 9-O-substituted palmatine derivatives that were tested for their effects on the collagen α1 (I) (COL1A1) promoter in human hepatic stellate LX-2 cells revealed significant inhibitory activity. fao.org One particular derivative, designated as compound 6c , demonstrated the highest inhibitory effect against COL1A1. fao.org This compound was found to repress hepatic fibrogenesis by targeting two key signaling pathways: the canonical transforming growth factor-beta 1 (TGF-β1)/Smads pathway and the non-canonical Janus-activated kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) pathway. mdpi.comnih.gov

The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis, and the TGF-β/Smad pathway is a primary regulator of this process. mdpi.com TGF-β1, a crucial cytokine, promotes the expression of fibrogenic genes such as COL1A1, α-smooth muscle actin (α-SMA), and matrix metalloproteinase 2 (MMP2). mdpi.com Research indicated that TGF-β1 treatment significantly increased the mRNA expression of these fibrogenic markers, an effect that was effectively reversed by palmatine derivatives. mdpi.com

In addition to the canonical Smad pathway, TGF-β1 can also activate Smad-independent signaling pathways, including the JAK1/STAT3 axis, to induce liver fibrosis. mdpi.comnih.gov STAT3 is considered a critical checkpoint for fibroblast activation. mdpi.com Investigations showed that palmatine derivative 6c could inhibit this non-canonical pathway as well. mdpi.com By blocking both the TGF-β1/Smads and JAK1/STAT3 signaling cascades, palmatine derivatives can down-regulate the expression of key genes associated with fibrogenesis. mdpi.com

Table 1: Effects of Palmatine Derivative (6c) on Hepatic Fibrosis Markers

| Target Marker/Pathway | Observation in Preclinical Models | Signaling Pathway Implication | Reference |

|---|---|---|---|

| COL1A1 | Dose-dependently inhibited the expression in both mRNA and protein levels. | Inhibition of collagen production. | mdpi.comfao.org |

| α-SMA | Dose-dependently inhibited the expression in both mRNA and protein levels. | Inhibition of hepatic stellate cell activation. | mdpi.comfao.org |

| MMP2 | Dose-dependently inhibited the expression in both mRNA and protein levels. | Modulation of extracellular matrix remodeling. | mdpi.comfao.org |

| TGF-β1/Smads | Reversed the TGF-β1-induced expression of fibrogenic genes. | Repression of the canonical pro-fibrotic pathway. | mdpi.com |

| JAK1/STAT3 | Inhibited the TGF-β1-stimulated activation of the signaling axis. | Repression of a non-canonical pro-fibrotic pathway. | mdpi.com |

Additional Preclinical Pharmacological Activities

Chondroprotective Activity Investigations

Palmatine has demonstrated significant chondroprotective effects in preclinical models of osteoarthritis (OA), suggesting its potential as a therapeutic agent for cartilage degeneration. nih.govnih.gov The protective mechanism is largely attributed to its ability to inhibit key signaling pathways involved in the progression of OA. frontiersin.org Specifically, palmatine has been shown to effectively block the Wnt1/β-catenin and Hedgehog signaling pathways. nih.govfrontiersin.org By inhibiting these pathways, palmatine can protect chondrocytes and knee cartilage, thereby inhibiting the advancement of OA. frontiersin.org

The anti-inflammatory properties of palmatine also play a crucial role in its chondroprotective activity. nih.gov In experimental models, palmatine was found to significantly inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-18 (IL-18), and Tumor Necrosis Factor-α (TNF-α) within joint tissue. frontiersin.org Furthermore, it blocks the infiltration of inflammatory cells into the synovium and joint cavity. frontiersin.org Palmatine also downregulates the expression of matrix-degrading enzymes, including Matrix Metalloproteinase-1 (MMP-1), MMP-3, and MMP-9, which are typically induced by IL-1β in osteoarthritic conditions. frontiersin.org

Table 2: Summary of Palmatine's Chondroprotective Mechanisms

| Mechanism of Action | Key Molecular Targets | Outcome in Preclinical Models | Reference |

|---|---|---|---|

| Inhibition of Signaling Pathways | Wnt1/β-catenin, Hedgehog | Protection of chondrocytes and knee cartilage; inhibited OA progression. | nih.govfrontiersin.org |

| Anti-inflammatory Effects | IL-1β, IL-6, IL-18, TNF-α | Reduced joint swelling and inflammatory cell infiltration. | frontiersin.org |

| Inhibition of Matrix Degradation | MMP-1, MMP-3, MMP-9 | Reduced degradation of the cartilage matrix. | frontiersin.org |

Gastroprotective Activity Investigations

Palmatine has been identified as a novel agent with significant gastroprotective properties. taylorandfrancis.comresearchgate.net Its activity has been particularly noted in the context of gastric damage, including conditions like gastritis and peptic ulcers. taylorandfrancis.com A primary mechanism underlying this protective effect is its activity against Helicobacter pylori, a major factor in the development of various gastric diseases. researchgate.net

Research demonstrates that palmatine can inhibit the urease activity of H. pylori in a concentration-dependent manner. researchgate.net Urease is a critical virulence factor for the bacterium, and its inhibition is a key therapeutic target. researchgate.net In addition to its anti-H. pylori action, palmatine exhibits antiulcerogenic properties by scavenging radical oxygen species. researchgate.net This antioxidant activity helps to mitigate oxidative stress, which is a contributing factor to gastric mucosal damage. The extract of Coptis chinensis, from which palmatine can be derived, has also shown a scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide radicals. researchgate.net

Table 3: Gastroprotective Mechanisms of Palmatine

| Protective Mechanism | Target/Action | Effect | Reference |

|---|---|---|---|

| Anti-Helicobacter pylori Activity | Inhibits urease, a key bacterial virulence factor. | Effectively inhibits H. pylori activity. | researchgate.net |

| Antiulcerogenic Properties | Eliminates radical oxygen species. | Protects against gastric mucosal damage. | researchgate.net |

| Antioxidant Activity | Scavenges superoxide radicals and DPPH. | Reduces oxidative stress in gastric tissue. | researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Palmatine |

| This compound |

| Transforming growth factor-beta 1 (TGF-β1) |

| α-smooth muscle actin (α-SMA) |

| Matrix Metalloproteinase-1 (MMP-1) |

| Matrix Metalloproteinase-2 (MMP-2) |

| Matrix Metalloproteinase-3 (MMP-3) |

| Matrix Metalloproteinase-9 (MMP-9) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-18 (IL-18) |

| Tumor Necrosis Factor-α (TNF-α) |

Molecular and Cellular Mechanisms of Palmatine Action

Interactions with Nucleic Acids and Proteins

Palmatine's planar, tetracyclic ring structure facilitates its interaction with fundamental biological macromolecules like nucleic acids and proteins. These interactions are pivotal to its observed biological activities.

Palmatine (B190311) is known to bind to DNA, with intercalation being identified as the predominant binding mode. biorxiv.orgbiorxiv.org This process involves the insertion of its planar aromatic rings between the base pairs of the DNA double helix. biorxiv.orgbiorxiv.org This interaction is primarily driven by strong π-π stacking forces between palmatine and the nucleic bases. biorxiv.orgbiorxiv.org The binding of palmatine to DNA is dependent on the base pair sequences, with a preference for AT-rich regions. researchgate.net This intercalative binding causes significant structural distortions in the DNA, including elongation and partial unwinding of the helix. biorxiv.org Such structural perturbations can interfere with critical cellular processes that rely on the DNA template, such as replication and transcription, ultimately leading to the inhibition of nucleic acid and protein synthesis. mdpi.comuni-siegen.de DNA intercalators like palmatine can inhibit DNA and RNA polymerases, which are essential for viral replication, highlighting a potential mechanism for its antiviral properties. mdpi.com

Table 1: Summary of Palmatine's Interaction with DNA

| Interaction Type | Primary Binding Mode | Preferred Binding Site | Consequence of Binding |

| Non-covalent | Intercalation biorxiv.orgbiorxiv.org | AT-rich regions researchgate.net | DNA helix distortion, inhibition of replication and transcription biorxiv.orgmdpi.com |

Beyond the canonical double helix, palmatine also interacts with non-canonical DNA structures like G-quadruplexes (G4) and i-motifs. ub.edunih.gov These structures are formed in guanine-rich and cytosine-rich sequences, respectively, and are often found in telomeres and gene promoter regions. ub.edu Studies have shown that palmatine can bind to and stabilize G-quadruplex structures, particularly those with a parallel topology. nih.gov The presence of hairpin loops within these structures does not significantly affect palmatine's binding affinity. nih.gov

The interaction with i-motif structures is comparatively weaker. nih.gov While fluorescence measurements indicate some level of interaction with i-motifs at acidic pH, there is no significant thermal stabilization effect observed. nih.gov The ability of palmatine to interact with these non-canonical DNA structures suggests a broader mechanism for influencing gene expression and other cellular processes. acs.org

Table 2: Palmatine's Interaction with Non-Canonical DNA Structures

| DNA Structure | Binding Affinity | Observed Effect |

| G-Quadruplex (parallel) | Strong nih.gov | Stabilization nih.gov |

| G-Quadruplex (antiparallel) | Weaker nih.gov | - |

| i-Motif | Weak nih.gov | Minor interaction at acidic pH nih.gov |

Cellular Signaling Pathway Modulation

Palmatine's influence extends to the intricate network of cellular signaling pathways that govern cell fate and function. By modulating key signaling cascades, palmatine can impact a wide array of cellular processes.

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell proliferation, growth, and survival. nih.gov Palmatine has been shown to inhibit this pathway in various cell types. researchgate.netresearchgate.net In canine mammary gland tumor cells, palmatine treatment led to a decrease in the protein expression of key components of this pathway, including PI3K, AKT, and mTOR. researchgate.netresearchgate.net This inhibition of the PI3K/AKT/mTOR pathway is associated with reduced cell proliferation and the induction of cell death. researchgate.netresearchgate.net Further studies have confirmed that palmatine can suppress tumor growth by inhibiting angiogenesis through the PI3K/AKT/mTOR pathway. researchgate.net

The Hedgehog (Hh) signaling pathway, which includes the Sonic Hedgehog (SHH) ligand and the Glioma-associated oncogene (GLI) transcription factors, plays a significant role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various diseases. Palmatine has been demonstrated to inhibit the Hedgehog signaling pathway. nih.govsci-hub.se In chondrocytes, palmatine treatment resulted in decreased expression of SHH and Gli-2. nih.govsci-hub.se In pancreatic cancer cell lines, palmatine was found to suppress cell growth by reducing the expression of SHH, GLI1, and GLI2. researchgate.net This inhibition of the SHH/GLI pathway contributes to the anti-proliferative and pro-apoptotic effects of palmatine. researchgate.net

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. jcadonline.comfrontiersin.org The modulation of TLR signaling is a critical aspect of controlling inflammation. While direct studies on palmatine's comprehensive effects on all TLRs are ongoing, evidence suggests its involvement in modulating inflammatory pathways that are often downstream of TLR activation. For instance, in the context of gout, which involves the activation of TLR2 and TLR4, various traditional Chinese medicine constituents, including those from plants containing palmatine, have been shown to inhibit the TLRs/MYD88/NF-κB signaling pathway. gavinpublishers.com This suggests that palmatine may contribute to anti-inflammatory effects by attenuating the signaling cascades initiated by TLRs, leading to a reduction in the production of pro-inflammatory cytokines. gavinpublishers.com

Apoptosis Induction and Cell Cycle Regulation

Palmatine has been shown to influence key cellular processes such as programmed cell death (apoptosis) and the cell division cycle. These effects are critical to its biological activity and are mediated through various molecular pathways.

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, PARP Cleavage, Mitochondrial Pathways)

Palmatine induces apoptosis through a coordinated series of molecular events, primarily involving the activation of caspases and the mitochondrial pathway. nih.govresearchgate.net

Caspase Activation and PARP Cleavage : Research indicates that palmatine treatment leads to the activation of initiator and effector caspases. Specifically, it has been observed to increase the activity of Caspase-3, Caspase-7, and Caspase-9. nih.govresearchgate.net Caspases are a family of proteases that, once activated, execute the apoptotic process by cleaving specific cellular substrates. mdpi.com One of the key substrates for effector caspases is Poly (ADP-ribose) polymerase (PARP). frontiersin.orgthermofisher.com Palmatine treatment has been shown to induce the cleavage of PARP, a hallmark of caspase-mediated apoptosis. researchgate.net This cleavage impairs PARP's ability to repair DNA, thus promoting cell death. frontiersin.org In ovarian cancer cells, palmatine was found to significantly increase Caspase-3/7 activity, leading to PARP cleavage. researchgate.net

Mitochondrial Pathways : The induction of apoptosis by palmatine is also strongly linked to the mitochondrial or intrinsic pathway. nih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xl) and pro-apoptotic members (like Bax). nih.gov Studies have shown that palmatine can decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The released cytochrome c then binds to Apaf-1, which in turn activates Caspase-9, initiating the caspase cascade that culminates in cell death. nih.govexcli.de

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)

Palmatine has been demonstrated to halt cell proliferation by inducing cell cycle arrest at specific checkpoints, namely the G2/M and G0/G1 phases. nih.govfrontiersin.org The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.gov

G2/M Phase Arrest : In several cancer cell models, including colon cancer, palmatine has been found to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The mechanism for this arrest is linked to the targeting of Aurora Kinase A (AURKA), a key regulator of mitotic entry. nih.gov By inhibiting AURKA, palmatine disrupts the normal progression through the G2/M checkpoint. nih.gov

G0/G1 Phase Arrest : Palmatine has also been reported to induce cell cycle arrest at the G0/G1 checkpoint. frontiersin.org This was observed in oral squamous cell carcinoma cells following treatment with palmatine hydrochloride-mediated photodynamic therapy, which led to an increased percentage of cells in the G0/G1 phase. frontiersin.org This arrest was associated with a decrease in the protein levels of Cyclin-dependent kinase 2 (CDK2) and Cyclin E1, which are crucial for the G1 to S phase transition. frontiersin.orgjcancer.org

Enzymatic Target Interactions

Palmatine's biological effects are also a result of its ability to interact with and inhibit specific enzymes. These interactions are key to its potential therapeutic applications in various conditions.

Inhibition of Alpha-Amylase and Alpha-Glucosidase

Palmatine has been identified as an inhibitor of α-amylase and α-glucosidase, two key enzymes involved in the digestion of carbohydrates. pensoft.netresearchgate.net The inhibition of these enzymes can delay carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a decrease in postprandial hyperglycemia. pensoft.net

In one study, palmatine demonstrated a strong inhibitory effect on α-amylase, with a half-maximal inhibitory concentration (IC50) of 1.31 ± 0.27 µM. pensoft.netresearchgate.net Its effect on α-glucosidase was weaker, with an IC50 of 9.39 ± 0.27 µM. pensoft.netresearchgate.net

DPP-IV Enzyme Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that plays a role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1 and GIP. tandfonline.com Inhibiting DPP-IV can therefore enhance insulin (B600854) secretion and lower blood glucose levels. pensoft.net

Research has shown that palmatine exhibits a weak inhibitory effect on the DPP-IV enzyme, with a reported IC50 value of 8.7 ± 1.82 µM. pensoft.netresearchgate.netdntb.gov.ua While it does inhibit the enzyme, its potency is lower compared to standard DPP-IV inhibitors like sitagliptin (B1680988). pensoft.nettandfonline.com In silico molecular docking studies have also supported these findings, showing that palmatine can interact with the active site of the DPP-IV enzyme. tandfonline.com

Targeting Kinases (e.g., AURKA, rpS6)

Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and survival. Palmatine has been shown to target several key kinases.

Aurora Kinase A (AURKA) : As mentioned previously, palmatine's ability to induce G2/M cell cycle arrest and apoptosis in colon cancer cells is directly linked to its inhibition of AURKA. nih.govmdpi.com AURKA is a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in mitotic progression. nih.govresearchgate.net

Ribosomal protein S6 (rpS6) : In prostate cancer cells, palmatine has been found to target rpS6, a key component of the ribosome and a downstream effector of the Akt/mTOR signaling pathway which is critical for protein synthesis and cell growth. mdpi.comnih.gov Inhibition of rpS6 phosphorylation by palmatine contributes to its growth-inhibitory effects in these cells. nih.gov

Oxidative Stress Response Pathways

Palmatine has demonstrated significant effects on cellular pathways that respond to oxidative stress, a key factor in the pathogenesis of various diseases. Its primary mechanism involves the modulation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.

Activation of Nrf2/HO-1 Pathway

Research has consistently shown that palmatine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. mdpi.comtandfonline.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of target genes, including HO-1. mdpi.commdpi.com

Studies have demonstrated that palmatine treatment leads to an upregulation of Nrf2 and HO-1 protein expression while decreasing the expression of Keap1. mdpi.com This suggests that palmatine promotes the dissociation of Nrf2 from Keap1, allowing for its nuclear translocation and subsequent activation of downstream antioxidant enzymes. mdpi.comnih.gov For instance, in a study involving PC12 cells, palmatine was found to increase the expression of Nrf2 and HO-1. mdpi.com Similarly, in a mouse model of gouty arthritis, palmatine administration significantly restored the protein expression of Nrf2 and HO-1. tandfonline.com The activation of the Nrf2/HO-1 pathway is a key mechanism by which palmatine exerts its protective effects against oxidative damage. tandfonline.comnih.gov

Mitigation of Oxidative Stress in Cellular Models

Palmatine's ability to activate the Nrf2/HO-1 pathway translates into a tangible reduction of oxidative stress in various cellular models. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Palmatine has been shown to counteract this imbalance through multiple mechanisms. nih.govnih.gov

In cellular models of neurotoxicity, palmatine treatment has been shown to decrease intracellular ROS levels. mdpi.comnih.gov For example, in Aβ-transgenic C. elegans, palmatine significantly reduced the elevated levels of ROS. nih.gov Furthermore, in lipopolysaccharide (LPS)-induced HT-22 cells, palmatine was observed to significantly reduce ROS levels and improve mitochondrial damage. nih.gov

The antioxidant effects of palmatine are also mediated by its ability to enhance the activity of endogenous antioxidant enzymes. Research has shown that palmatine increases the expression and levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), both of which are crucial for neutralizing free radicals. mdpi.comtandfonline.com In studies on PC12 cells and mouse models of Alzheimer's disease, palmatine treatment led to increased levels of SOD and GSH, while reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comtandfonline.com

The table below summarizes the effects of palmatine on key markers of oxidative stress in different cellular and animal models.

| Model System | Key Findings | Reference |

| Aβ25-35-induced PC12 cells and AD mice | Increased expression of Nrf2 and HO-1; decreased Keap-1; reduced ROS, MDA; increased SOD, GSH. | mdpi.com |

| Aβ-transgenic C. elegans | Reduced elevated ROS levels; delayed paralytic process. | nih.gov |

| LPS-induced HT-22 cells and mouse models | Reduced ROS levels; improved mitochondrial damage; decreased levels of SOD. | nih.gov |

| Monosodium urate (MSU)-induced THP-1 cells and gouty arthritis rat model | Increased SOD and GSH levels; reduced MDA content; restored Nrf2 and HO-1 protein expression. | tandfonline.com |

| Cerebral Ischemia/Reperfusion mouse model | Attenuated oxidative stress; activated AMPK/Nrf2 pathway. | nih.govresearchgate.net |

Mitochondrial Dynamics and Mitophagy Modulation Research

Recent research has shed light on palmatine's role in regulating mitochondrial health, a critical aspect of cellular function. nih.govnih.gov Mitochondria are dynamic organelles that undergo continuous cycles of fission and fusion, a process known as mitochondrial dynamics. Mitophagy, the selective removal of damaged mitochondria by autophagy, is a crucial quality control mechanism. aging-us.commdpi.com

Importantly, palmatine's induction of mitophagy does not appear to be toxic to mitochondria. Unlike some chemical inducers of mitophagy that can impair mitochondrial function, palmatine does not interfere with mitochondrial membrane potential or increase mitochondrial ROS levels under normal conditions. nih.govnih.govmdpi.com

In a model of mitochondrial dysfunction using PINK1-knockout mouse embryonic fibroblasts (MEFs), palmatine treatment alleviated mitochondrial dysfunction. nih.govnih.gov It significantly reduced elevated mitochondrial ROS levels and improved mitochondrial respiration. mdpi.com Furthermore, in an Alzheimer's disease mouse model, administration of palmatine led to restored mitochondrial function and improved cognitive function, suggesting that its mitophagy-inducing properties could be therapeutically beneficial. nih.gov

The table below outlines the research findings on palmatine's effects on mitochondrial dynamics and mitophagy.

| Model System | Key Findings | Reference |

| Various human cell lines (BEAS-2B, HeLa-Parkin, A549) | Efficiently induces selective mitophagy; stimulates mitochondrial biogenesis. | nih.govnih.gov |

| PINK1-knockout MEFs | Alleviated mitochondrial dysfunction; reduced elevated mitochondrial ROS; improved mitochondrial respiration. | nih.govnih.govmdpi.com |

| Alzheimer's disease mouse model | Restored mitochondrial function; improved cognitive function. | nih.gov |

Preclinical Pharmacokinetics and Disposition Studies of Palmatine

Absorption and Bioavailability in Animal Models (e.g., rats, rabbits, dogs)

Preclinical studies indicate that Palmatine (B190311) exhibits low oral bioavailability across different animal species. In rats, the oral bioavailability of Palmatine has been reported to be between approximately 8.9% and 10.98%. researchgate.netresearchgate.netresearchgate.net This poor absorption is a significant characteristic of the compound's pharmacokinetic profile.